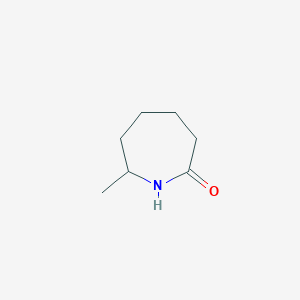

7-Methylazepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-4-2-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWSTIJAWZBKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315655 | |

| Record name | 7-Methylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985-48-4 | |

| Record name | 7-Methylcaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, hexahydro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylcaprolactam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Substituted Lactams

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Methylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of ε-caprolactam, belongs to the class of seven-membered cyclic amides known as lactams. While ε-caprolactam itself is a cornerstone monomer for the production of Nylon-6, its substituted analogues are of significant interest in medicinal chemistry and materials science.[1][2] These scaffolds serve as versatile building blocks for creating complex molecules with tailored biological activities and novel polymeric properties.[1] In drug discovery, the lactam ring is a privileged structure, appearing in a wide array of therapeutic agents, from antibiotics to enzyme inhibitors.[3][4] The introduction of substituents, such as the methyl group in this compound, allows for the fine-tuning of molecular conformation, solubility, and target-binding interactions, making it a valuable intermediate for synthetic chemists.[1][5]

This guide provides a comprehensive overview of the synthesis of this compound via the Beckmann rearrangement, details a robust experimental protocol, and outlines the essential analytical techniques for its thorough characterization. The focus is on providing not just the methodology, but the underlying scientific principles that govern each step, empowering researchers to adapt and troubleshoot the process effectively.

Part 1: Synthesis via Beckmann Rearrangement

The most prominent and industrially significant method for converting cyclic oximes into lactams is the Beckmann rearrangement, named after its discoverer, Ernst Otto Beckmann.[6][7] This acid-catalyzed isomerization provides a direct and efficient pathway to this compound from its corresponding precursor, 2-methylcyclohexanone oxime.

The overall synthesis is a two-step process:

-

Oximation: Conversion of 2-methylcyclohexanone to 2-methylcyclohexanone oxime.

-

Rearrangement: Isomerization of the oxime to the target lactam, this compound.

Caption: Overall synthetic workflow for this compound.

Causality Behind the Method: The Beckmann Rearrangement Mechanism

Understanding the mechanism is critical to controlling the reaction's outcome. The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar (trans) to the hydroxyl leaving group on the oxime nitrogen migrates.[6][8]

-

Activation of the Hydroxyl Group: The reaction is initiated by an acid catalyst (e.g., H₂SO₄, PPA) or a reagent like p-toluenesulfonyl chloride (TsCl). This step converts the poor hydroxyl leaving group into a good one (H₂O or a sulfonate ester).[8][9]

-

Concerted Migration: The rate-limiting step involves the migration of an alkyl group from the carbon to the nitrogen atom, occurring simultaneously with the departure of the leaving group.[8] This concerted[6][10]-shift forms a highly electrophilic nitrilium ion intermediate.

-

Nucleophilic Attack and Tautomerization: The nitrilium ion is rapidly attacked by a water molecule (present in the reaction medium). The resulting intermediate then undergoes deprotonation and tautomerization to yield the final, stable lactam product.

For 2-methylcyclohexanone oxime, two geometric isomers exist. The migration of the more sterically hindered C-2 carbon or the less hindered C-6 carbon determines the final product. The formation of this compound specifically requires the migration of the C-6 methylene group, which must be positioned anti to the leaving group. Reaction conditions can influence the equilibrium between oxime isomers, but the migration itself is stereospecific.[6]

Caption: Key stages of the acid-catalyzed Beckmann rearrangement.

Part 2: Experimental Protocol

This section details a reliable, laboratory-scale protocol for the synthesis of this compound.

Step 1: Synthesis of 2-Methylcyclohexanone Oxime

Materials:

-

2-Methylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate trihydrate (1.5 eq) in a 1:1 mixture of ethanol and water.

-

Warm the solution gently to approximately 40-50 °C to ensure complete dissolution.

-

Add 2-methylcyclohexanone (1.0 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the oxime.

-

Filter the solid product, wash with cold deionized water, and dry under vacuum. The product is typically a white crystalline solid.

Step 2: Beckmann Rearrangement to this compound

Materials:

-

2-Methylcyclohexanone oxime (from Step 1)

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Caution: This step should be performed in a well-ventilated fume hood as strong acids are used.

-

Pre-heat polyphosphoric acid (PPA, ~10 times the weight of the oxime) in a three-neck flask equipped with a mechanical stirrer and thermometer to 100-110 °C.

-

Carefully add the 2-methylcyclohexanone oxime in small portions to the hot, stirred PPA. The addition should be slow enough to maintain the temperature below 130 °C.[8]

-

After the addition is complete, stir the mixture at 120-130 °C for 30-60 minutes. Monitor the reaction by TLC until the starting oxime is consumed.

-

Allow the reaction mixture to cool to below 100 °C, then very carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.[11]

Part 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

| Property | Data | Source(s) |

| Molecular Formula | C₇H₁₃NO | [11] |

| Molecular Weight | 127.18 g/mol | [11] |

| Appearance | White to off-white solid | - |

| Melting Point | 49-51 °C | [11] |

| Boiling Point | 160-170 °C at 20 Torr | [11] |

| ¹H NMR (CDCl₃, 400 MHz) | Estimated: δ 6.0-7.0 (br s, 1H, NH), 3.2-3.4 (m, 1H, C7-H ), 2.4-2.6 (m, 2H, C2-H ₂), 1.5-1.9 (m, 6H, ring CH₂), 1.2-1.3 (d, 3H, C7-CH₃ ) | - |

| ¹³C NMR (CDCl₃, 100 MHz) | Estimated: δ ~178 (C=O), ~45 (C7), ~37 (C2), ~30, ~29, ~23 (ring CH₂), ~18 (CH₃) | - |

| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~2930 (C-H stretch), ~1655 (Amide I, C=O stretch) | [12][13] |

| Mass Spec (EI) | m/z 127 [M]⁺, 112 [M-CH₃]⁺, 99 [M-CO]⁺, 84 | [11] |

Note: NMR chemical shifts are estimates based on typical values for substituted lactams and should be confirmed experimentally.

Spectroscopic Interpretation

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the lactam functional group. The presence of a strong absorption band around 1655 cm⁻¹ is characteristic of the carbonyl group (Amide I band) in a seven-membered ring.[12][14] A broad peak around 3250 cm⁻¹ confirms the N-H stretch of the secondary amide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for mapping the carbon skeleton. Key signals include the downfield broad singlet for the amide proton (NH), a multiplet for the methine proton adjacent to the methyl group, and a characteristic doublet for the methyl group protons, which will show coupling to the adjacent methine proton.

-

¹³C NMR: The carbon spectrum confirms the number of unique carbon environments. The most downfield signal corresponds to the carbonyl carbon (~178 ppm). The remaining signals in the aliphatic region correspond to the five ring carbons and the methyl carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed at an m/z of 127.[11] Common fragmentation patterns for such molecules include the loss of a methyl radical ([M-15]⁺) and the loss of carbon monoxide ([M-28]⁺), which are characteristic of aliphatic amides.[15][16]

Part 4: Applications in Drug Development

This compound is not just a synthetic curiosity; it represents a key structural motif with potential applications in medicinal chemistry. The strategic placement of the methyl group provides a chiral center and a point for steric interaction within a biological target's binding pocket. This scaffold can be incorporated into larger molecules to:

-

Modulate Pharmacokinetics: The methyl group can influence metabolic stability and lipophilicity, key parameters in drug design.[17]

-

Serve as a Constrained Peptide Mimic: The rigid lactam structure can mimic peptide bond conformations, making it a valuable tool for designing protease inhibitors or receptor antagonists.[1]

-

Act as a Versatile Intermediate: The amide nitrogen and carbonyl group provide reactive handles for further functionalization, allowing for the rapid generation of compound libraries for high-throughput screening.[18][19]

By mastering the synthesis and characterization of foundational molecules like this compound, researchers are better equipped to design and develop the next generation of innovative therapeutics.

References

-

Wikipedia. Beckmann rearrangement. [Link]

-

Hernández-Vázquez, E., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. [Link]

-

Kaur, N., et al. (2012). Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research, 4(4), 1938-1946. [Link]

-

Huisgen, R., & Walz, H. (1957). Infrared special studies on lactams as cis-trans models for the peptide bond. ACS Publications. [Link]

-

Jere, J. G., et al. (2017). Nano Fe3 O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation. Journal of the Mexican Chemical Society, 61(1). [Link]

-

University of Calgary. Infrared spectra of Amides & Lactams (RCONR2). [Link]

-

Edwards, O. E., & Singh, T. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Journal of Chemistry, 32(7), 683-692. [Link]

-

International Journal of Engineering Development and Research. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. IJEDR, 13(3). [Link]

-

ResearchGate. The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... [Link]

-

ResearchGate. Synthesis of ϵ‐caprolactam derivatives. [Link]

-

Gajda, T., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5539-5547. [Link]

-

Master Organic Chemistry. Beckmann Rearrangement. [Link]

-

Denmark Group. The Beckmann Rearrangement. [Link]

-

ResearchGate. ε‐Caprolactam: new by-product free synthesis routes. [Link]

-

Semantic Scholar. An overview of caprolactam synthesis. [Link]

-

Sci-Hub. Two-Phase Beckmann Rearrangement of Cyclohexanone Oxime under Milder Conditions in Cyclohexane. [Link]

-

ResearchGate. 1 H NMR spectroscopic data of compounds 7-12. [Link]

-

Preprints.org. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Journal of Pharmaceutical and Allied Sciences. (2022). The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. [Link]

-

Becerra-Figueroa, D., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4991. [Link]

-

Pauli, G. F., et al. (2020). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 83(4), 1155-1167. [Link]

-

ResearchGate. Ultrafast NMR spectra of a mixture of 7 metabolites in H 2 O/D 2 O.... [Link]

-

PubChem. 6-methylazepan-2-one. [Link]

-

PubChem. N-Methylcaprolactam. [Link]

-

ResearchGate. The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. [Link]

-

MDPI. (2022). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

-

Kwiecień, M., et al. (2019). Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste. Polymers, 11(10), 1580. [Link]

-

ResearchGate. Synthesis of compounds 7, 8 and 28. Reagents and conditions: a) CuSO4 ⋅ 5H2O, MeOH. [Link]

-

ResearchGate. Fig. S6b. The 13 C NMR spectrum for compound 7e. [Link]

-

PubChem. 4,4,7-Trimethylazepan-2-one. [Link]

-

Wikipedia. Janus kinase 3 inhibitor. [Link]

-

ResearchGate. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. [Link]

-

Ghorbani-Vaghei, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 337-354. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpentane. [Link]

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

-

Wikipedia. AM-2233. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane. [Link]

Sources

- 1. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Infrared spectra of Amides & Lactams (RCONR2) [ns1.almerja.com]

- 14. rjwave.org [rjwave.org]

- 15. The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review [pubs.sciepub.com]

- 16. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. jelsciences.com [jelsciences.com]

- 18. researchgate.net [researchgate.net]

- 19. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Methylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Methylazepan-2-one (CAS No. 1985-48-4), a substituted caprolactam of interest in various fields of chemical research and development. This document delves into its chemical and physical properties, synthesis, spectral characteristics, and potential applications, with a focus on providing practical insights for laboratory and developmental work.

Core Chemical Identity and Properties

This compound, also known as 7-methylcaprolactam, is a seven-membered cyclic amide (lactam) with a methyl group at the 7-position. This substitution introduces a chiral center, leading to the existence of (R) and (S) enantiomers.

Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1985-48-4 | [1] |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 7-Methylcaprolactam, 6-Methyl-6-caprolactam, ε-Methylcaprolactam | [1] |

| Melting Point | 49-51 °C | |

| Boiling Point | 160-170 °C at 20 Torr | |

| Density | 0.93 g/cm³ | |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis and Mechanism

The primary industrial route to ε-caprolactam, the parent compound of this compound, is the Beckmann rearrangement of cyclohexanone oxime.[2] This strongly suggests that the most logical and established synthetic pathway to this compound is through the Beckmann rearrangement of 2-methylcyclohexanone oxime.

The Beckmann Rearrangement

The Beckmann rearrangement is a well-documented acid-catalyzed reaction that converts an oxime to an amide.[2][3] For cyclic oximes, this rearrangement yields a lactam, expanding the ring by incorporating the nitrogen atom.

Mechanism:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid), converting it into a good leaving group (water).[4]

-

Concerted Rearrangement: The group anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted step, displacing the water molecule. This stereospecific migration results in the formation of a nitrilium ion.[2][4]

-

Hydration: The nitrilium ion is then attacked by water.

-

Tautomerization: The resulting intermediate undergoes tautomerization to yield the final lactam product.

Sources

Spectral data of 7-Methylazepan-2-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 7-Methylazepan-2-one

Foreword: The Imperative of Structural Elucidation

In the landscape of drug development and materials science, the precise characterization of molecular architecture is not merely a procedural step but the bedrock of innovation and safety. This compound, a substituted derivative of the industrially significant ε-caprolactam, presents a unique structural challenge. The introduction of a methyl group at the C-7 position, adjacent to the lactam nitrogen, fundamentally alters its stereochemical and electronic properties. This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound, moving beyond raw data to explain the causal relationships between molecular structure and spectral output. Our approach is grounded in field-proven methodologies, ensuring that the protocols and interpretations described herein serve as a self-validating system for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing an unparalleled view of the chemical environment of each carbon and hydrogen atom. For this compound, with its seven-membered ring and chiral center at C-7, NMR is indispensable for confirming identity, purity, and conformational details.

The Causality Behind NMR Experimental Choices

The selection of an appropriate solvent and internal standard is critical for acquiring high-quality, reproducible NMR data.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 15-20 mg of purified this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing capacity for moderately polar lactams and its well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H) for accurate referencing.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm). TMS is chosen for its chemical inertness and its single, sharp resonance peak located upfield, away from the signals of most organic compounds.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength is crucial for resolving the complex multiplets expected from the methylene protons in the seven-membered ring. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans to ensure a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Utilize the same sample to acquire a proton-decoupled ¹³C NMR spectrum at 100 MHz. Employing techniques like DEPT-135 (Distortionless Enhancement by Polarization Transfer) is highly recommended to differentiate between CH, CH₂, and CH₃ groups, which is pivotal for unambiguous assignment.

Predicted ¹H NMR Spectral Data

The introduction of a methyl group at C-7 breaks the symmetry of the parent caprolactam ring, making all methylene protons diastereotopic and leading to more complex splitting patterns. The predicted spectrum is an interpretation based on established principles and data from analogous structures like ε-caprolactam[1][2].

Diagram 1: Labeled Structure for NMR Correlation

Caption: Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH | 6.0 - 6.5 | Broad Singlet | - | Amide proton, position is concentration and solvent dependent. |

| C7-H | 3.4 - 3.6 | Multiplet | ~6-8 | Methine proton adjacent to nitrogen; deshielded. |

| C3-H ₂ | 2.4 - 2.5 | Multiplet | ~6-7 | Methylene group α to the carbonyl. |

| C6-H ₂ | 1.8 - 2.0 | Multiplet | ~7-9 | Methylene group adjacent to the chiral center. |

| C4-H ₂, C5-H ₂ | 1.5 - 1.7 | Multiplet | - | Overlapping signals of the central methylene groups. |

| C7-CH ₃ | 1.2 - 1.3 | Doublet | ~6.5 | Methyl group coupled to the C7 methine proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of non-equivalent carbon atoms and offers clear insights into their hybridization and electronic environment. The chemical shifts are predicted based on known values for ε-caprolactam and standard substituent effects[1][3][4].

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (C2) | 178 - 180 | Carbonyl carbon of a seven-membered lactam. |

| C 7 | 52 - 55 | Methine carbon α to nitrogen, shifted downfield. |

| C 3 | 36 - 38 | Methylene carbon α to the carbonyl group. |

| C 6 | 35 - 37 | Methylene carbon adjacent to the substituted C7. |

| C 4, C 5 | 28 - 31 | Central methylene carbons of the ring. |

| C 7-C H₃ | 18 - 21 | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The analysis of this compound relies on identifying the characteristic vibrations of its secondary amide (lactam) functionality and the aliphatic C-H bonds.

Diagram 2: Spectroscopic Characterization Workflow

Caption: General workflow for spectroscopic structure validation.

Principles and Experimental Protocol

Molecular bonds vibrate at specific frequencies. When irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (1-2 mg) of solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 32 scans over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. This method is preferred for its speed and minimal sample preparation.

Interpretation of the IR Spectrum

The IR spectrum is dominated by the lactam group. The values are compared with established ranges for secondary amides and alkanes[5][6]. The spectrum of the parent ε-caprolactam shows a strong amide I band around 1650 cm⁻¹[7].

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| ~3300 | N-H Stretch | Strong, Broad | Characteristic of a secondary amide; broadening due to hydrogen bonding. |

| 2960-2850 | C-H Stretch (Aliphatic) | Strong | Asymmetric and symmetric stretches of CH₃ and CH₂ groups. |

| ~1650 | C=O Stretch (Amide I) | Very Strong | The most prominent peak in the spectrum, defining the lactam. |

| ~1550 | N-H Bend (Amide II) | Strong | A combination of N-H bending and C-N stretching. |

| ~1460 & ~1375 | C-H Bend | Medium | Scissoring and symmetric bending modes of the methyl and methylene groups. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, we predict the fragmentation under Electron Ionization (EI) conditions.

Experimental Protocol: GC-MS Analysis

-

Sample Introduction: Dissolve a dilute solution of the analyte in a volatile solvent like dichloromethane. Inject 1 µL into a Gas Chromatograph (GC) equipped with a standard nonpolar column (e.g., DB-5MS) to ensure separation from any impurities.

-

Ionization: As the compound elutes from the GC, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), creates a positively charged radical molecular ion (M⁺•).

-

Fragmentation and Detection: The high-energy M⁺• is unstable and fragments into smaller, more stable charged ions. These fragments are separated by their mass-to-charge ratio (m/z) and detected.

Analysis of the Mass Spectrum

The molecular formula C₇H₁₃NO gives an exact mass of 127.18 g/mol [8]. The fragmentation pathway is proposed based on established mechanisms such as alpha-cleavage and McLafferty rearrangement, which are common for amides and ketones[9][10].

Expected Molecular Ion: The M⁺• peak should appear at m/z = 127 . Due to the cyclic structure, this peak is expected to be reasonably intense.

Diagram 3: Proposed EI-MS Fragmentation Pathway

Caption: Predicted major fragmentation routes for this compound.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 127 | [C₇H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 112 | [M - CH₃]⁺ | Loss of the methyl radical from the C-7 position (α-cleavage). |

| 98 | [M - C₂H₅]⁺ | Cleavage of the C4-C5 bond followed by loss of an ethyl radical. |

| 70 | [C₄H₈N]⁺ | α-cleavage at the C2-C3 bond followed by ring opening. |

| 57 | [C₃H₅O]⁺ | Fragment containing the carbonyl group after ring scission. |

Conclusion

The comprehensive spectral analysis of this compound is a synergistic exercise. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework and confirm the position of the methyl substituent. IR spectroscopy provides rapid confirmation of the critical lactam functional group. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide an unambiguous and robust characterization, essential for any research or development application involving this molecule.

References

- ResearchGate. (n.d.). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior.

-

Gruber, T., Thompson, A. L., Odell, B., Bombicz, P., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38, 5905. DOI:10.1039/C4NJ01339E. [Link]

-

Royal Society of Chemistry. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. [Link]

-

RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0033713). [Link]

-

National Institute of Standards and Technology. (n.d.). Caprolactam - IR Spectrum. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. (2025). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Publishing. [Link]

-

ACS Publications. (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). [Link]

-

National Institute of Standards and Technology. (n.d.). Caprolactam - Mass Spectrum. NIST Chemistry WebBook. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0285137). [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylcaprolactam. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methylcaprolactam. PubChem. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubMed. (n.d.). Study of epsilon-caprolactone polymerization by NIR spectroscopy. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Epsilon-caprolactam at BMRB. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Makowiec, S. (2021). IR – spectroscopy part I. [Link]

-

MassBank. (2008). N-METHYL CAPROLACTAM; EI-B; MS. [Link]

-

National Center for Biotechnology Information. (n.d.). Caprolactam. PubChem. [Link]

-

ResearchGate. (n.d.). Synthesis, Spectral Characterization and alpha-Chymotrypsin Activity of 7-O-Substituted Derivatives of 7-Hydroxy-4-methyl-1-benzopyran-2-one. [Link]

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of ε‐caprolactam. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry Stack Exchange. (2024). Why does epsilon caprolactone not have triplets on 1H NMR?. [Link]

-

National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]

-

National Institute of Standards and Technology. (n.d.). Caprolactam. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of 2-methylpentane. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 2-methylhexane. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Heptanone. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2025). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane. [Link]

-

ResearchGate. (n.d.). Crystallographic and spectroscopic characterization.... [Link]

Sources

- 1. bmse000372 Epsilon-caprolactam at BMRB [bmrb.io]

- 2. Caprolactam(105-60-2) 1H NMR [m.chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pg.edu.pl [pg.edu.pl]

- 6. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. 7-Methylcaprolactam | C7H13NO | CID 137273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2-Heptanone [webbook.nist.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 7-Methylazepan-2-one in Biological Systems

Abstract

7-Methylazepan-2-one, a derivative of the industrial monomer ε-caprolactam, represents a chemical entity with largely unexplored biological potential. While data on its direct interactions within biological systems are sparse, the broader family of lactams and specifically azepane-based compounds have demonstrated a wide array of pharmacological activities. This guide puts forth a hypothesized mechanism of action for this compound, proposing it as a modulator of enzymatic activity, potentially through competitive inhibition of serine proteases. We provide a comprehensive, technically-grounded framework for investigating this hypothesis, detailing the requisite in silico, in vitro, and cell-based experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel lactam derivatives.

Introduction: The Therapeutic Landscape of Lactam and Azepane Derivatives

The lactam ring is a privileged scaffold in medicinal chemistry, most famously represented by the β-lactam antibiotics which have revolutionized the treatment of bacterial infections by targeting cell wall synthesis.[1][2] Beyond the four-membered ring of penicillins and cephalosporins, larger lactam-containing structures and their derivatives have been investigated for a multitude of therapeutic applications. Azepane-based compounds, in particular, are found in over 20 FDA-approved drugs and are recognized for their structural diversity and wide range of pharmacological properties, including anticancer, antimicrobial, and anti-Alzheimer's disease activities.[3]

This compound is a structurally simple derivative of ε-caprolactam. The parent compound, caprolactam, is primarily used in the synthesis of Nylon-6 and exhibits low toxicity, being metabolized in rats to 4-hydroxycaprolactam and 6-aminohexanoic acid.[4][5] The introduction of a methyl group at the 7-position of the azepan-2-one ring can significantly alter its physicochemical properties, potentially enhancing its lipophilicity and steric profile, thereby influencing its interaction with biological macromolecules. While direct studies on this compound are lacking, the known bioactivities of related lactam structures, such as the anti-proliferative effects of some 3-pyrrolin-2-one derivatives, provide a compelling rationale for investigating its potential pharmacological effects.[6][7]

This guide will therefore proceed on the hypothesis that this compound may function as an enzyme inhibitor, a common mechanism for small molecules containing an amide bond within a constrained ring system.

A Hypothesized Mechanism of Action: Competitive Inhibition of Serine Proteases

We propose that this compound may act as a competitive inhibitor of serine proteases. This hypothesis is predicated on the following rationale:

-

Structural Analogy: The cyclic amide (lactam) structure of this compound can mimic the peptide bond of a natural substrate.

-

Electrophilic Carbonyl: The carbonyl carbon of the lactam is electrophilic and susceptible to nucleophilic attack by the active site serine residue of a protease.

-

Stabilization of the Acyl-Enzyme Intermediate: The formation of a covalent acyl-enzyme intermediate could be slow to hydrolyze, leading to temporary inactivation of the enzyme.

-

Influence of the Methyl Group: The 7-methyl group could enhance binding affinity and specificity for the active site of certain proteases through hydrophobic interactions.

Diagram of the Hypothesized Mechanism

Caption: Hypothesized competitive inhibition of a serine protease by this compound.

A Proposed Research Framework for Mechanism of Action Elucidation

To systematically investigate the hypothesized mechanism of action of this compound, a multi-pronged approach is recommended, encompassing in silico, in vitro, and cell-based assays.

Phase 1: In Silico Target Prediction and Molecular Docking

The initial phase will leverage computational methods to identify potential protein targets and predict the binding mode of this compound.

-

Target Prediction:

-

Utilize chemogenomic models and target prediction software (e.g., SwissTargetPrediction, SuperPred) to identify potential protein targets of this compound based on ligand chemistry.[8]

-

Input the SMILES string of this compound into the selected platforms.

-

Analyze the output, focusing on protein classes with a high prediction score, particularly proteases and other hydrolases.

-

-

Molecular Docking:

-

Select a representative serine protease (e.g., trypsin, chymotrypsin, or a disease-relevant protease) identified in the target prediction step or based on literature precedent for related compounds.

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of this compound and perform energy minimization.

-

Perform molecular docking using software such as AutoDock Vina or Glide to predict the binding pose and affinity of this compound within the active site of the protease.

-

Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

-

Diagram of the In Silico Workflow

Caption: Workflow for in silico target identification and molecular docking studies.

Phase 2: In Vitro Enzymatic Assays

The second phase will involve biochemical assays to experimentally validate the predictions from the in silico studies and to quantify the inhibitory activity of this compound against the selected serine protease(s).

-

Materials:

-

Purified serine protease (e.g., trypsin).

-

Chromogenic or fluorogenic substrate for the selected protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

This compound (synthesized and purified).

-

Assay buffer (e.g., Tris-HCl with CaCl2).

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of this compound. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the absorbance or fluorescence of the product formation over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform enzyme kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

-

| Parameter | Description | Expected Outcome for Competitive Inhibition |

| IC₅₀ | Concentration for 50% inhibition | A measurable value in the micromolar to millimolar range. |

| Vmax | Maximum reaction velocity | Unchanged with increasing inhibitor concentration. |

| Km | Michaelis constant | Increases with increasing inhibitor concentration. |

Phase 3: Cell-Based Assays

The final phase will assess the effects of this compound in a cellular context to determine its cell permeability and potential cytotoxicity.

-

Materials:

-

A relevant human cell line (e.g., a cancer cell line known to overexpress a target serine protease).

-

Cell culture medium and supplements.

-

This compound.

-

Cell viability reagent (e.g., MTT, PrestoBlue).

-

96-well cell culture plates.

-

Incubator (37°C, 5% CO₂).

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

At the end of the treatment period, add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration.

-

Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

-

Conclusion and Future Directions

This technical guide has presented a scientifically grounded, albeit hypothetical, mechanism of action for this compound as a competitive inhibitor of serine proteases. The proposed research framework provides a clear and logical path for the systematic evaluation of this hypothesis. The findings from these studies will be crucial in determining whether this compound or its derivatives warrant further investigation as potential therapeutic agents.

Future work should focus on expanding the panel of proteases tested to identify the most sensitive targets. Should significant and selective inhibitory activity be confirmed, further studies would be necessary to establish a structure-activity relationship (SAR) by synthesizing and testing related analogs. Ultimately, in vivo studies in relevant animal models would be required to assess the compound's efficacy, pharmacokinetics, and safety profile.

References

-

Kirk, L. K., Lewis, B. A., Ross, D. A., & Morrison, M. A. (1987). Identification of ninhydrin-positive caprolactam metabolites in the rat. Food and Chemical Toxicology, 25(3), 233–239.[5]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Caprolactam. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer.[4][9]

-

Zha, G. F., Liu, C. N., & Li, G. Q. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 450-467.[3]

-

Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.[2]

-

Fisher, J. F., & Mobashery, S. (2020). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Accounts of Chemical Research, 53(1), 21-30.[1]

-

Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541–5560.[10]

-

Palacios, F., de los Santos, J. M., & Alonso, C. (2020). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 25(11), 2634.[6]

-

Palacios, F., del Corte, X., Lopez-Flores, A., Martinez de Marigorta, E., Alonso, C., & de los Santos, J. M. (2021). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 26(16), 4995.[7]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 45(W1), W241–W249.[8]

-

Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(2), 168-202.[11]

Sources

- 1. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 5. Identification of ninhydrin-positive caprolactam metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caprolactam - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Investigating the Biological Activity of 7-Methylazepan-2-one: A Technical Guide for Drug Development Professionals

Abstract

7-Methylazepan-2-one, a derivative of the industrial mainstay ε-caprolactam, represents a largely unexplored scaffold in medicinal chemistry. While the parent caprolactam is renowned for its role in polymer science, its derivatives are gaining traction for their potential biological activities. This guide provides a comprehensive framework for the systematic investigation of this compound's biological potential. We will delve into the known bioactivities of related caprolactam analogs to establish a rationale for targeted screening, and present detailed, field-proven experimental protocols to elucidate its pharmacological profile. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Caprolactam Scaffold - Beyond Polymers

ε-Caprolactam is a seven-membered cyclic amide that serves as the monomer for Nylon-6.[1] Its chemical robustness and the synthetic tractability of its lactam ring have made it an attractive starting point for chemical modifications. The introduction of substituents, such as the methyl group at the 7-position in this compound (also known as 7-Methylcaprolactam), can dramatically alter the molecule's physicochemical properties, including its lipophilicity and steric profile, thereby influencing its potential interactions with biological targets.

While direct studies on the biological activity of this compound are not extensively reported in publicly available literature, the broader family of caprolactam derivatives has shown promise in various therapeutic areas. This provides a logical foundation for hypothesizing potential activities for this specific analog.

The Chemical Landscape of this compound

Chemical Identity:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 7-Methylcaprolactam, Hexahydro-7-methyl-2H-azepin-2-one | ECHEMI[2] |

| CAS Number | 1985-48-4 | ECHEMI[2] |

| Molecular Formula | C₇H₁₃NO | ECHEMI[2] |

| Molecular Weight | 127.18 g/mol | PubChem |

Structural Features and Their Implications:

The structure of this compound, featuring a saturated seven-membered ring with a methyl substituent adjacent to the nitrogen atom, suggests several key chemical characteristics that could influence its biological activity:

-

Lipophilicity: The methyl group is expected to increase the lipophilicity of the molecule compared to the parent ε-caprolactam. This could enhance its ability to cross cellular membranes and interact with hydrophobic pockets in protein targets.

-

Chirality: The C7 position is a chiral center, meaning this compound can exist as (R) and (S) enantiomers. It is crucial to consider that these enantiomers may exhibit different biological activities and potencies.

-

Hydrogen Bonding: The secondary amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for interactions with biological macromolecules.

Inferred Biological Potential: Learning from Analogs

The exploration of this compound's bioactivity can be guided by the known pharmacological properties of other caprolactam derivatives.

Antimicrobial Activity

The lactam ring is a core structural motif in many antibiotics. While not a β-lactam, the caprolactam scaffold has been investigated for antimicrobial properties. Materials based on pyrrolidone and caprolactam have demonstrated antimicrobial activity, often by disrupting cell membrane function.[2] Furthermore, co-polymers of ε-caprolactam and lysine derivatives have been shown to exhibit antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3][4] This suggests that this compound should be evaluated for its potential as an antimicrobial agent.

Cytotoxic and Anticancer Activity

Some caprolactam-modified analogs of natural products have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[5] For instance, polyoxometalate-entrapped caprolactam gels have demonstrated cytotoxicity against SCC131 cell lines in a dose- and time-dependent manner.[6] The mechanism is hypothesized to involve destructive interactions with the cell membrane.[6] This provides a rationale for screening this compound for antiproliferative effects against a panel of cancer cell lines.

Central Nervous System (CNS) Activity

The parent compound, ε-caprolactam, is used in the synthesis of several pharmaceutical drugs, including some that act on the central nervous system.[1] The structural similarity of the azepane ring to other CNS-active scaffolds warrants an investigation into the potential neuropharmacological effects of this compound.

Proposed Research Workflow for Investigating Biological Activity

The following is a proposed workflow for a comprehensive investigation into the biological activity of this compound.

Sources

- 1. Caprolactam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Literature review on the discovery of substituted azepanones

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Azepanones

Introduction: The Azepanone Scaffold in Modern Chemistry

The azepanone framework, a seven-membered nitrogen-containing heterocyclic ketone, represents a critical structural motif in both industrial and medicinal chemistry. In its simplest form, azepan-2-one, commonly known as ε-caprolactam, is the monomer for Nylon 6, a polymer of immense industrial importance.[1] However, the true versatility of this scaffold is revealed in the realm of drug discovery and development. The incorporation of substituents and stereocenters into the azepanone ring unlocks a vast and conformationally flexible chemical space, enabling the design of molecules with potent and selective biological activities.[1][2]

The seven-membered ring's conformational diversity is often a decisive factor in its bioactivity.[2] This flexibility allows for optimal interactions with complex biological targets, but it also presents a significant synthetic challenge. Consequently, the ability to introduce specific substituents to bias the ring towards a single, bioactive conformation is a cornerstone of effective drug design.[2] Over the decades, the synthetic approaches to substituted azepanones have evolved dramatically, from classical ring-expansion reactions to highly sophisticated modern asymmetric methodologies that provide precise control over stereochemistry.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the discovery and synthesis of substituted azepanones. It delves into the causality behind key experimental choices, details self-validating protocols for foundational and modern reactions, and presents a forward-looking perspective on the future of this privileged scaffold.

Part 1: Foundational Synthetic Strategies via Ring Expansion

The most classical and enduring methods for constructing the azepanone core involve the expansion of a six-membered carbocyclic ring. These reactions, the Beckmann and Schmidt rearrangements, remain fundamental to the field and offer a logical starting point for understanding azepanone synthesis.

The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of organic synthesis, providing a reliable pathway from a cyclic ketoxime to a lactam (a cyclic amide).[3][4] The reaction is typically induced by an acid, which catalyzes the transformation of the oxime's hydroxyl group into a good leaving group, initiating a concerted rearrangement.[5][6]

Causality and Mechanistic Insight:

The defining feature of the Beckmann rearrangement is its stereospecificity. The group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[5][7] This principle is the primary determinant of the product's regiochemistry. In the case of a substituted cyclohexanone oxime, two regioisomeric azepanones can be formed. Control over the E/Z geometry of the oxime is therefore paramount for a selective synthesis. While oximes can undergo acid-catalyzed isomerization, allowing for the thermodynamically favored product to form, careful selection of reaction conditions can often favor the kinetic product.[5]

The choice of acid catalyst—ranging from strong Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) to Lewis acids like PCl₅—is critical.[7] The acid's role is to protonate the oxime's hydroxyl, converting it into a much better leaving group (water) and facilitating the subsequent 1,2-shift that forms the key C-N bond of the new lactam.[6]

Diagram: The Beckmann Rearrangement Mechanism

Caption: Mechanism of the Beckmann rearrangement.

Experimental Protocol: Synthesis of ε-Caprolactam

-

Oxime Formation: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Isolation: Allow the mixture to cool to room temperature. Slowly add cold water to precipitate the cyclohexanone oxime. Filter the solid, wash with cold water, and dry under vacuum.

-

Rearrangement: In a separate flask, carefully add concentrated sulfuric acid and cool it in an ice bath. Slowly add the dried cyclohexanone oxime in portions, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60-80 °C for 15-30 minutes. The viscosity will increase significantly.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with concentrated ammonium hydroxide while cooling. The ε-caprolactam will precipitate.

-

Purification: Filter the crude product, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., petroleum ether) or by vacuum distillation.

The Schmidt Reaction

The Schmidt reaction offers an alternative and powerful method for ring expansion, reacting a ketone directly with hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid.[8][9] This reaction is closely related to the Beckmann and Curtius rearrangements.[8]

Causality and Mechanistic Insight:

The reaction begins with the acid-catalyzed activation of the carbonyl group, followed by nucleophilic addition of the azide.[8] This forms an azidohydrin intermediate. Similar to the Beckmann rearrangement, a subsequent rearrangement occurs with the expulsion of dinitrogen gas (N₂), a thermodynamically very stable leaving group.[9] The choice of which alkyl or aryl group migrates is determined by a combination of steric and electronic factors, with the more sterically bulky or electron-donating group generally migrating preferentially. This provides a complementary regiochemical outcome to the Beckmann rearrangement in many cases.[9]

The use of highly concentrated acid is typical, which ensures full protonation of the carbonyl and facilitates the key rearrangement step.[8] A significant advantage of the Schmidt reaction is that it bypasses the need to isolate the oxime intermediate, making it a more direct process.

Diagram: The Schmidt Reaction Mechanism

Caption: Mechanism of the Schmidt reaction on a ketone.

Experimental Protocol: Synthesis of a Substituted Azepanone

-

Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen outlet, add the substituted cyclohexanone (1.0 eq) to a solution of concentrated sulfuric acid or trifluoroacetic acid at 0 °C.

-

Azide Addition: While maintaining the low temperature and stirring vigorously, add a solution of sodium azide (1.5 eq) in the same acid dropwise. Caution: Hydrazoic acid is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction: Monitor the evolution of nitrogen gas. After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Carefully pour the reaction mixture onto a slurry of ice and water.

-

Extraction: Neutralize the aqueous solution with a base (e.g., solid NaOH or concentrated NH₄OH) to pH 8-9, keeping the mixture cool. Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude lactam by flash column chromatography.

Part 2: Modern and Asymmetric Synthetic Methods

While classical methods are robust, the demands of modern drug discovery require more sophisticated strategies that allow for precise control over substitution patterns and, most importantly, stereochemistry.

Photochemical Dearomative Ring Expansion

A recent and innovative strategy involves the photochemical dearomative ring expansion of simple nitroarenes.[10] This method provides access to complex and highly functionalized azepanes from readily available starting materials, opening up previously inaccessible areas of chemical space.[10]

Mechanistic Rationale:

The process is mediated by blue light at room temperature and centers on the conversion of an aromatic nitro group into a singlet nitrene.[10] This highly reactive intermediate drives the expansion of the six-membered benzene ring into a seven-membered system. A subsequent hydrogenolysis step reduces the resulting dihydroazepine to the saturated azepane. This two-step process is remarkable for its efficiency and ability to generate molecular complexity rapidly.[10]

Diagram: Dearomative Ring Expansion Workflow

Caption: Workflow for azepane synthesis via dearomatization.

Asymmetric (4+3) Annulation

For the synthesis of chiral azepanones, asymmetric catalysis is the most powerful tool.[11][12] The (4+3) annulation between a donor-acceptor cyclopropane and an azadiene, catalyzed by a chiral Lewis acid, is a premier example of this approach.[13]

Causality in Asymmetric Induction:

The success of this reaction hinges on the formation of a chiral catalyst complex that orchestrates the entire cycloaddition. A common catalytic system is Copper(II) triflate (Cu(OTf)₂) combined with a chiral ligand, such as (S)-CyTox.[13]

-

Ligand Purity: The enantiomeric excess (ee) of the product is directly correlated to the optical purity of the chiral ligand. Using a ligand of high purity is non-negotiable for achieving high enantioselectivity.[13]

-

Catalyst Pre-formation: Stirring the copper salt and the chiral ligand together before adding the substrates is crucial. This allows for the formation of the active, well-defined chiral catalytic species that will control the facial selectivity of the reaction.[13]

-

Solvent and Temperature: Enantioselectivity is often highly sensitive to the reaction environment. Screening different solvents and temperatures is a standard part of optimizing these reactions, as they can influence the geometry and stability of the transition state.[13]

Experimental Protocol: Asymmetric Synthesis of a Chiral Azepanone

-

Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (10 mol%) and the chiral ligand (e.g., (S)-CyTox, 12 mol%). Add activated 3 Å molecular sieves.[13]

-

Solvent Addition: Add anhydrous solvent (e.g., chlorobenzene or a Toluene/DCM mixture) via syringe.[13]

-

Complex Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the chiral catalyst complex.[13]

-

Substrate Addition: In a separate flask, dissolve the donor-acceptor cyclopropane (1.0 eq) and the azadiene (1.2 eq) in the anhydrous solvent.

-

Reaction Initiation: Add the substrate solution to the catalyst mixture. Stir the reaction at the optimized temperature (e.g., room temperature) and monitor its progress by TLC.[13]

-

Work-up: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the product with ethyl acetate (3x).[13]

-

Purification & Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (ee) of the purified azepanone using chiral High-Performance Liquid Chromatography (HPLC).[13]

Table 1: Representative Data for Asymmetric (4+3) Annulation

| Entry | Donor-Acceptor Cyclopropane | Azadiene | Catalyst System | Solvent | Yield (%) | ee (%) |

| 1 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-Benzylidene-aniline | 10% Cu(OTf)₂ / 12% (S)-CyTox | Chlorobenzene | 85 | 95 |

| 2 | Diethyl 2-furylcyclopropane-1,1-dicarboxylate | N-Benzylidene-p-anisidine | 10% Cu(OTf)₂ / 12% (S)-CyTox | Toluene/DCM | 78 | 92 |

| 3 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-(4-Chlorobenzylidene)-aniline | 10% Cu(OTf)₂ / 12% (S)-CyTox | Dichloromethane | 81 | 88 |

(Data is representative and based on typical outcomes for this reaction type.)

Part 3: Applications in Drug Discovery

The azepane/azepanone scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[14][15] More than 20 azepane-based drugs have received FDA approval for a wide range of diseases.[16]

-

Conformational Constraint: In drug design, introducing conformational constraints can lock a flexible molecule into its bioactive conformation, increasing potency and reducing off-target effects. The azepanone ring serves this purpose well. For example, in a series of cathepsin K inhibitors, the seven-membered ring was found to improve the configurational stability of a key stereocenter and lock the molecule in a conformation that enhanced binding affinity and oral bioavailability.[17]

-

Vectorial Exit: The three-dimensional shape of substituted azepanes allows substituents to project into distinct vectors in space. This is critical for optimizing interactions with specific pockets within a biological target or for attaching linkers in applications like Proteolysis Targeting Chimeras (PROTACs).

-

Metabolic Stability: The saturated heterocyclic core is often more resistant to metabolic degradation compared to more labile structures, which can lead to improved pharmacokinetic profiles.

Table 2: Examples of Bioactive Molecules Containing the Azepane/Azepanone Moiety

| Compound Name | Target/Mechanism of Action | Therapeutic Area |

| Azelastine | Histamine H₁ receptor antagonist | Allergic rhinitis |

| Tolazamide | Sulfonylurea; stimulates insulin secretion | Type 2 Diabetes |

| Balanol | ATP-competitive inhibitor of protein kinase C | Antitumor (Natural Product Scaffold) |

| Cathepsin K Inhibitor (e.g., compound 20 from Marquis et al.) | Cysteine protease inhibitor | Osteoporosis |

Conclusion and Future Outlook

The journey of discovering and synthesizing substituted azepanones showcases the elegant evolution of synthetic organic chemistry. From the foundational ring-expansion reactions of Beckmann and Schmidt to the precision of modern asymmetric catalysis and photochemical methods, the toolkit available to chemists has expanded profoundly.

Despite these advances, challenges remain. The development of catalytic, enantioselective methods that can install multiple stereocenters on the azepanone ring in a single step is an ongoing pursuit. Furthermore, the exploration of novel disconnections and ring-forming strategies to access unique substitution patterns continues to be a fertile ground for research. As our understanding of complex biological systems grows, the demand for novel, three-dimensional scaffolds like substituted azepanones will only increase, ensuring that this versatile heterocyclic core remains a central focus of innovation in drug discovery for years to come.

References

- A Technical Guide to the Discovery and History of Chiral Azepanones. Benchchem.

- Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. ResearchGate.

- Application Notes and Protocols: Azepan-3-one in the Synthesis of Bioactive Molecules. Benchchem.

- C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect.

- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.

- Beckmann Rearrangement. Chemistry Steps.

- Azepanone-based inhibitors of human and rat cathepsin K. PubMed.

- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed.

- Beckmann Rearrangement. Master Organic Chemistry.

- Beckmann Rearrangement. Alfa Chemistry.

- Beckmann Rearrangement. Organic Chemistry Portal.

- Beckmann Rearrangement. BYJU'S.

- Enhancing Enantioselectivity in Chiral Azepanone Synthesis. Benchchem.

- Schmidt reaction. Wikipedia.

- Synthesis of Highly Substituted Azepanones from 2H-Azirines by a Stepwise Annulation/Ring-Opening Sequence. Sci-Hub.

- Schmidt reaction. Slideshare.

- Schmidt Reaction. Chemistry LibreTexts.

- Schmidt Reaction. Organic Chemistry Portal.

- Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. Journal of Chemical and Pharmaceutical Research.

- Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Beckmann Rearrangement [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Chiral 7-Methylazepan-2-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the primary strategies for the enantioselective synthesis of chiral 7-methylazepan-2-one, a valuable building block in medicinal chemistry and drug development. Recognizing the critical role of chirality in determining the biological activity of pharmaceutical agents, this document delves into the intricacies of three principal asymmetric methodologies: Asymmetric Beckmann Rearrangement, Asymmetric Hydrogenation of Unsaturated Precursors, and Enzymatic Kinetic Resolution. Each section offers a detailed exploration of the underlying chemical principles, field-proven insights into experimental design, and step-by-step protocols for key reactions. The guide is intended for researchers, scientists, and professionals in drug development, aiming to provide both a strong theoretical foundation and practical guidance for the synthesis of this important chiral lactam.

Introduction: The Significance of Chiral this compound

The azepan-2-one (ε-caprolactam) scaffold is a prevalent motif in a wide array of biologically active molecules and natural products. The introduction of a stereocenter, such as a methyl group at the 7-position, imparts chirality to the molecule, leading to enantiomers that can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure (R)- or (S)-7-methylazepan-2-one is of paramount importance for the development of stereochemically defined pharmaceuticals. This guide will explore the cutting-edge methodologies developed to achieve this synthetic challenge with high efficiency and enantioselectivity.

Strategic Approaches to Enantioselectivity

The synthesis of chiral this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of synthesis, and the required level of enantiopurity. This guide will focus on three core strategies that have shown significant promise in the field of asymmetric synthesis.

Figure 2: Simplified workflow of the asymmetric Beckmann rearrangement.

Experimental Protocol: Synthesis of 2-Methylcyclohexanone Oxime